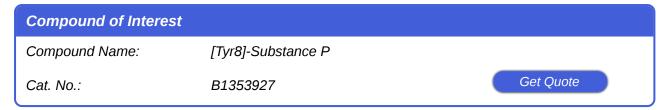


[Tyr8]-Substance P in Neuroscience Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

[Tyr8]-Substance P is a synthetic analogue of Substance P (SP), an undecapeptide neuropeptide of the tachykinin family.[1][2] With the amino acid sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Tyr-Gly-Leu-Met-NH2, this analogue incorporates a tyrosine residue at position 8 in place of phenylalanine.[3] This substitution makes it a valuable tool in neuroscience research, particularly for studying the neurokinin-1 (NK1) receptor, the primary receptor for Substance P. [1][4] [Tyr8]-Substance P is frequently utilized as a biologically active peptide and, when radiolabeled, serves as a crucial tracer in receptor binding and distribution studies.[1]

Substance P and its receptors are widely distributed throughout the central and peripheral nervous systems and are implicated in a myriad of physiological and pathological processes, including pain transmission, inflammation, mood, and anxiety.[2][4][5] The activation of the NK1 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events that are central to these processes.[6] This technical guide provides an in-depth overview of [Tyr8]-Substance P, its biochemical properties, associated signaling pathways, and detailed experimental protocols for its use in neuroscience research.

Core Properties of [Tyr8]-Substance P



Property	Value	Reference
Amino Acid Sequence	Arg-Pro-Lys-Pro-Gln-Gln-Phe- Tyr-Gly-Leu-Met-NH2	[3]
Molecular Weight	1363.6 g/mol	[3]
Biological Activity	Shows similar biological activity to Substance P, requiring approximately twice the dosage for equivalent effects in some assays (e.g., guinea pig ileum contraction, dog blood pressure reduction).	[7]

Quantitative Data: Receptor Affinity and Potency

Direct competitive binding data (Ki or IC50 values) for **[Tyr8]-Substance P** at the NK1 receptor are not readily available in the reviewed literature. However, the potency of Substance P in various functional assays provides a strong indication of the expected potency of **[Tyr8]-Substance P**, given their similar biological activities.



Ligand	Assay	Cell Line/Tissue	Parameter	Value	Reference
Substance P	Intracellular Calcium ([Ca²+]i) Mobilization	NK1R- transfected 3T3 cells	-log EC50 (M)	8.53 ± 0.27	[7]
Substance P	cAMP Accumulation	NK1R- transfected 3T3 cells	-log EC50 (M)	8.04 ± 0.18	[7]
Substance P	Receptor Internalizatio n	SH-SY5Y cells expressing tGFP-tagged NK1R	EC50 (M)	1.8 x 10 ⁻⁸	[8]
[(3'-125I) D- Tyro, (4'- N3)Phe8, Nle11]-SP	Competitive Binding vs [³H]-SP	Rat brain membranes	IC50 (nM)	10	[9]
[¹²⁵ l]Bolton- Hunter Substance P	Saturation Binding	Rat thymus and spleen	Kd (nM)	0.10 - 0.14	[10]

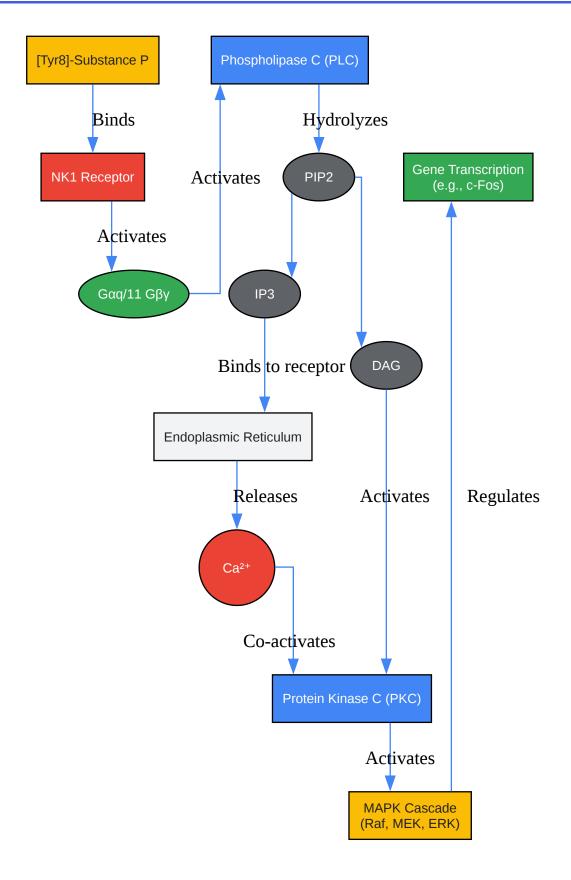
Signaling Pathways of [Tyr8]-Substance P via the NK1 Receptor

Activation of the NK1 receptor by **[Tyr8]-Substance P** initiates a cascade of intracellular events primarily through the coupling to $G\alpha q/11$ and $G\alpha s$ proteins.[6][7] This leads to the activation of multiple downstream effector systems.

Gαq/11 Pathway

The $G\alpha q/11$ pathway is the canonical signaling route for the NK1 receptor.





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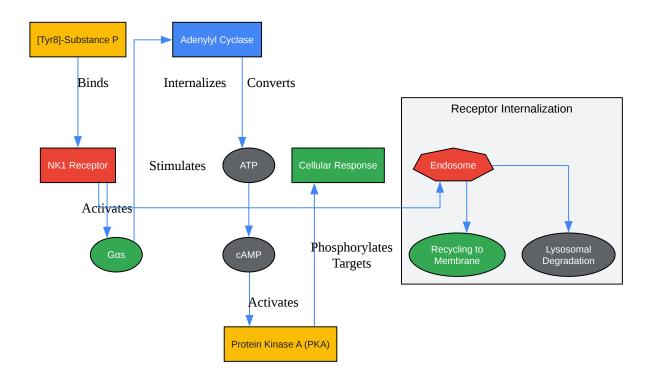
Caption: Gαq/11 signaling pathway activated by **[Tyr8]-Substance P**.



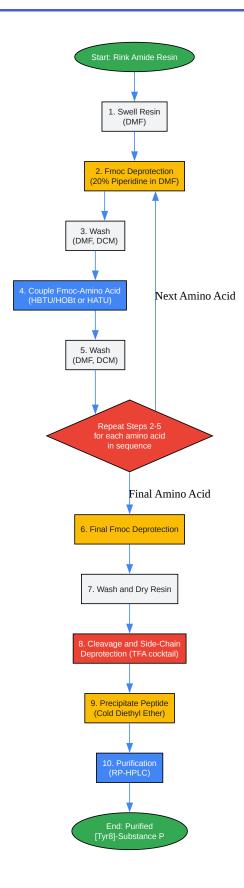
Gαs Pathway and Receptor Internalization

In addition to the G α q pathway, the NK1 receptor can also couple to G α s, leading to the production of cyclic AMP (cAMP).[7] Furthermore, agonist binding induces receptor internalization, a key mechanism for signal desensitization and resensitization.[4]









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- To cite this document: BenchChem. [[Tyr8]-Substance P in Neuroscience Research: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1353927#tyr8-substance-p-in-neuroscience-research]

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